
N-methyl-N-phenyl-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-methyl-N-phenyl-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H15N5O2S3 and its molecular weight is 405.51. The purity is usually 95%.
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Biological Activity
N-methyl-N-phenyl-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound with significant potential in various biological applications, particularly in antimicrobial and anticancer activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the thiophenyl and ureido groups enhances its interaction with biological targets, potentially increasing its efficacy in therapeutic applications.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antibacterial properties. For instance:
- Activity against Bacteria : Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. Specifically, studies have demonstrated that derivatives with specific substitutions on the thiadiazole nucleus exhibit enhanced antibacterial activity. For example, compounds with chloro substituents at the para position of the aryl ring showed minimum inhibitory concentrations (MICs) as low as 15.6 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer properties of thiadiazole derivatives are well-documented. The compound has been evaluated for its cytotoxic effects on several cancer cell lines:
- Cell Lines Tested : In vitro studies have reported that thiadiazole-based compounds can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), T47D (breast cancer), and SW707 (rectal cancer). The cytotoxicity was assessed using MTT assays, revealing that certain derivatives possess higher potency than standard chemotherapeutics like cisplatin .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
N-methyl-N-phenyl derivative | A549 | 10 | |
Thiadiazole derivative | SW707 | 5 | |
Thiadiazole derivative | T47D | 8 |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Interaction with DNA : Certain thiadiazole derivatives can intercalate with DNA, disrupting replication and transcription processes critical for cancer cell
Properties
IUPAC Name |
N-methyl-N-phenyl-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S3/c1-21(11-6-3-2-4-7-11)13(22)10-25-16-20-19-15(26-16)18-14(23)17-12-8-5-9-24-12/h2-9H,10H2,1H3,(H2,17,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHELPUOBUKEOBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.